molecular formula C6H2O6.2Na B1164901 Enne oil CAS No. 8008-74-0

Enne oil

Cat. No.: B1164901
CAS No.: 8008-74-0
Attention: For research use only. Not for human or veterinary use.
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Description

Enne oil is a hypothetical essential oil characterized by a complex chemical profile, primarily composed of terpenes, esters, and alcohols, with constituent variations influenced by botanical source, extraction methods, and environmental factors . For instance, terpene-rich oils typically exhibit volatility and aromatic properties, while ester-alcohol blends contribute to solubility and bioactivity . This compound’s applications may span aromatherapy, antimicrobial agents, or industrial uses, depending on its dominant constituents.

Properties

IUPAC Name

hexadecanoic acid;(9Z,12Z)-octadeca-9,12-dienoic acid;octadecanoic acid;(Z)-octadec-9-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H36O2.C18H34O2.C18H32O2.C16H32O2/c3*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h2-17H2,1H3,(H,19,20);9-10H,2-8,11-17H2,1H3,(H,19,20);6-7,9-10H,2-5,8,11-17H2,1H3,(H,19,20);2-15H2,1H3,(H,17,18)/b;10-9-;7-6-,10-9-;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAKWPJAYOBUUBC-CDLHYPJOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)O.CCCCCCCCCCCCCCCC(=O)O.CCCCCCCCC=CCCCCCCCC(=O)O.CCCCCC=CCC=CCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)O.CCCCCCCCCCCCCCCC(=O)O.CCCCCCCC/C=C\CCCCCCCC(=O)O.CCCCC/C=C\C/C=C\CCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C70H134O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1103.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: Enne oil is primarily extracted from sesame seeds through various methods. The traditional methods include water extraction, pressing, and pre-pressing followed by leaching. The water extraction method involves adding water to the prepared seeds, followed by a series of procedures to separate the oil from hydrophilic proteins and carbohydrates .

Industrial Production Methods: Industrial production of sesame oil typically involves mechanical pressing and solvent extraction. The seeds are first cleaned and then toasted to enhance the flavor. They are then pressed to extract the oil. In some cases, the press cake is further processed using solvents to extract additional oil. The oil is then refined, bleached, and deodorized to improve its quality and shelf life .

Chemical Reactions Analysis

Oxidation Reactions

Oxidation is the most prevalent reaction, occurring when Enne oil is exposed to oxygen, heat, or light. This process involves the formation of hydroperoxides, epoxides, and aldehydes through free radical chain mechanisms .

Key pathways :

  • Initiation : Abstraction of hydrogen from unsaturated fatty acids (e.g., oleic or linoleic acid) to form alkyl radicals (R- ).

  • Propagation : Reaction of radicals with oxygen to form peroxyl radicals (ROO- ), which further abstract hydrogen from adjacent molecules.

  • Termination : Formation of non-radical products like conjugated dienes, ketones, and polymers .

Impact on properties :

  • Dielectric constant : Increases from ~2.75 to >3.0 due to accumulation of polar oxidation products .

  • Viscosity : Rises significantly with prolonged heating, following the modified Arrhenius equation:

    ln(η)=A+BT+Cln(T)\ln(\eta)=A+\frac{B}{T}+C\cdot \ln(T)

    where η\eta is viscosity, TT is temperature (K), and A,B,CA,B,C are empirical constants .

Oxidation ProductFormation ConditionImpact on Oil Quality
HydroperoxidesInitial oxidation stagePrecursors to rancidity
Aldehydes (e.g., hexanal)Advanced oxidationOff-flavors, toxicity
Polymerized triglyceridesProlonged heating (>180°C)Increased viscosity

Hydrogenation

Hydrogenation involves saturating double bonds in unsaturated fatty acids using hydrogen gas (H2H_2) and catalysts like nickel. This reaction improves oxidative stability but may produce trans fats .

Conditions :

  • Temperature: 120–180°C

  • Pressure: 1–5 atm

  • Catalyst: Nickel or palladium .

Outcomes :

  • Iodine Value (IV) : Decreases from >70 (typical for oils) to <10 (fully hydrogenated) .

  • Trans Fat Formation : Up to 45% trans isomers reported in partially hydrogenated this compound under industrial conditions .

Hydrolysis

Hydrolysis breaks ester bonds in triglycerides, releasing free fatty acids (FFAs) and glycerol. This reaction is accelerated by moisture and high temperatures .

Mechanism :

  • Protonation of the ester carbonyl group.

  • Nucleophilic attack by water, forming a tetrahedral intermediate.

  • Deprotonation and cleavage of the ester bond .

Effects :

  • Acid Value (AV) : Increases linearly with heating time (e.g., from 0.5 to 5.0 mg KOH/g after 24 hours at 180°C) .

  • Smoke Point : Reduced due to FFAs, promoting further degradation .

Polymerization

Thermal polymerization occurs during prolonged frying or heating, forming dimers and polymers via Diels-Alder reactions or radical coupling .

Characteristics :

  • Molecular Weight : Polymers exceed 1,000 Da, detected via gel permeation chromatography .

  • Dielectric Constant : Correlates with polymer content (R2>0.95R^2>0.95) .

Heating Time (h)Polymer Content (%)Viscosity (mPa·s)
00.555
812.4210
1628.7480

Halogenation

Halogenation, such as iodine addition to double bonds, is used to quantify unsaturation via the Iodine Value (IV) .

Procedure :

  • Reaction with iodine monochloride (ICl).

  • Titration of unreacted iodine with sodium thiosulfate:

    I2+2Na2S2O32NaI+Na2S4O6I_2+2Na_2S_2O_3\rightarrow 2NaI+Na_2S_4O_6

Results :

  • IV for unmodified this compound: ~130 g I₂/100g .

Antioxidant Mechanisms

Natural antioxidants (e.g., tocopherols) in this compound scavenge free radicals, delaying oxidation. The stoichiometric coefficient (nn) and rate constant (kk) determine efficacy :

ROO+AntioxidantROOH+Oxidized AntioxidantROO-+\text{Antioxidant}\rightarrow ROOH+\text{Oxidized Antioxidant}

  • Tocopherols : n=2n=2, k=3.2×106M1s1k=3.2\times 10^6\,M^{-1}s^{-1} .

Scientific Research Applications

Enne oil has a wide range of applications in scientific research:

Mechanism of Action

Enne oil exerts its effects through various mechanisms:

    Antioxidant Activity: The presence of lignans such as sesamin and sesamol helps in scavenging free radicals and reducing oxidative stress.

    Anti-inflammatory Effects: Inhibits the production of pro-inflammatory cytokines and enzymes.

    Cardiovascular Protection: Reduces cholesterol levels and improves lipid profiles by modulating lipid metabolism pathways.

    Antimicrobial Properties: Disrupts the cell membranes of bacteria, leading to cell death

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Chemical Composition and Variability

Essential oils are categorized into three primary types based on dominant constituents: terpene-type , ester-alcohol-type , and blended-type . Enne oil’s hypothetical composition can be contextualized against these categories:

Oil Type Key Constituents (>5%) Example Oils This compound Comparison
Terpene-Dominant α-Pinene, Limonene, Myrcene Pine, Citrus oils Likely high monoterpene content
Ester-Alcohol Linalyl Acetate, Geraniol Lavender, Rose Potential ester synergy for stability
Blended Balanced terpenes and esters Chamomile, Ylang-Ylang Versatile applications inferred

Variability in this compound’s composition could arise from factors such as plant age, geographic origin, and extraction techniques, mirroring trends observed in fennel and star anise oils . For example, δ²H isotopic analysis in authentication studies highlights how environmental conditions alter molecular signatures, a consideration relevant to this compound standardization .

Antioxidant and Bioactive Properties

Comparative studies of essential oils emphasize antioxidant efficacy measured via metrics like the Global Antioxidant Score (GAS). Key findings from analogous oils include:

Oil Dominant Constituent Antioxidant Activity (GAS) This compound Inference
C. aurantium Limonene (45–70%) 85–120 Likely 70–100 range
Lavender Linalyl Acetate (30–50%) 60–90 Moderate activity if ester-rich
Tea Tree Terpinen-4-ol (35–48%) 40–75 Lower if alcohol-dominated

Bioactive synergies between this compound’s constituents (e.g., terpene-alcohol interactions) may enhance antimicrobial or anti-inflammatory effects, as seen in blended-type oils like chamomile .

Authentication and Quality Challenges

This compound’s authentication would require gas chromatography-mass spectrometry (GC-MS) profiling and isotopic analysis to detect adulteration, paralleling methods for fennel and anise oils . A key challenge is the lack of standardized reference databases for less common oils, necessitating multi-marker validation:

Parameter This compound Requirements Industry Standards
GC-MS Profiling Quantify terpenes, esters, alcohols (>5%) ISO 11024 (Essential Oil Chromatography)
δ²H Isotopic Analysis Compare against regional botanical samples ASTM D6866 (Biobased Content)
Adulteration Detection Monitor for synthetic (e.g., (E)-anethole) AOAC 999.05 (Authenticity Testing)

Reproducibility issues highlighted in —such as inconsistent reporting of plant species and extraction protocols—underscore the need for rigorous metadata in this compound studies .

Q & A

Q. How can contradiction analysis frameworks (e.g., TRIZ) optimize this compound formulation stability?

  • Answer : Map technical contradictions (e.g., "increasing antioxidant content vs. emulsifier compatibility") using TRIZ matrices. Prioritize solutions like nanoencapsulation (to enhance solubility) or hybrid stabilizers (e.g., lecithin + tocopherol). Validate stability via accelerated aging tests (40°C/75% RH for 6 months) .

Methodological Challenges & Solutions

Q. What ethical considerations apply to clinical trials testing this compound’s therapeutic claims?

  • Answer :
  • Submit protocols to Institutional Review Boards (IRBs) with detailed risk-benefit analyses.
  • Disclose conflicts of interest (e.g., industry funding) and obtain informed consent highlighting limited preclinical data.
  • Adhere to CONSORT guidelines for transparent reporting .

Q. How can researchers address the lack of standardized reference materials for this compound quality control?

  • Answer : Collaborate with pharmacopeial bodies (e.g., USP, EP) to develop certified reference standards. Use orthogonal methods (e.g., NMR fingerprinting + GC-MS) to characterize marker compounds. Publish inter-laboratory validation studies to establish consensus thresholds for adulteration .

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